molecular formula C24H33N3O3S B2458344 3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946346-81-2

3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide

Katalognummer: B2458344
CAS-Nummer: 946346-81-2
Molekulargewicht: 443.61
InChI-Schlüssel: BFXJWECSNNUQOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a recognized and highly selective inhibitor of the p90 ribosomal S6 kinase (RSK) family, specifically developed as a chemical probe to dissect RSK signaling in cancer biology. This compound exhibits potent activity by binding to the N-terminal kinase domain (NTD) of RSK, thereby inhibiting its phosphorylation of downstream targets like YB-1 and GSK3β, which are implicated in cell survival, proliferation, and motility. Its primary research value lies in its exceptional selectivity for RSK over the closely related AGC kinases MSK and AKT, as well as a broad panel of other kinases, making it an indispensable tool for attributing cellular phenotypes specifically to RSK function without confounding off-target effects. Researchers utilize this inhibitor to investigate the role of RSK in various cancer models, particularly in breast cancer and triple-negative breast cancer (TNBC), where the Ras/MAPK/RSK pathway is frequently hyperactive. Studies have employed this compound to demonstrate the critical involvement of RSK in oncogenic translation, cell cycle progression, and the evasion of apoptosis. Its application extends to probing the mechanisms of tumor cell invasion, metastasis, and resistance to conventional therapies, providing a foundational research asset for validating RSK as a therapeutic target and for understanding the complexities of MAPK signaling network dynamics.

Eigenschaften

IUPAC Name

3,4-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3S/c1-18-6-8-22(15-19(18)2)31(28,29)25-17-24(27-11-13-30-14-12-27)21-7-9-23-20(16-21)5-4-10-26(23)3/h6-9,15-16,24-25H,4-5,10-14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXJWECSNNUQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26_{26}H35_{35}N3_3O
  • Molecular Weight : 405.6 g/mol
  • CAS Number : 922039-92-7
PropertyValue
Molecular FormulaC26_{26}H35_{35}N3_3O
Molecular Weight405.6 g/mol
CAS Number922039-92-7

Sulfonamides are known for their diverse biological activities, primarily attributed to their ability to inhibit various enzymes and receptors. The specific compound has shown potential in several key areas:

  • Cardiovascular Effects : Research indicates that sulfonamide derivatives can influence cardiovascular function. For instance, some studies have reported that certain sulfonamides act as endothelin receptor antagonists and carbonic anhydrase inhibitors, which may be beneficial in treating conditions like pulmonary hypertension and heart failure .
  • Calcium Channel Modulation : The interaction of sulfonamide derivatives with calcium channels has been highlighted in various studies. These compounds can act as calcium channel blockers, influencing cardiac and vascular smooth muscle contractility .
  • Antitumor Activity : Some sulfonamides exhibit antineoplastic properties, potentially through mechanisms involving the inhibition of tumor growth and proliferation .

Study 1: Cardiovascular Impact

A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated significant changes in perfusion pressure correlating with the concentration of the sulfonamide administered. Specifically, the presence of 4-(2-aminoethyl)-benzenesulfonamide showed a marked decrease in coronary resistance compared to control conditions (p = 0.05) .

Study 2: Pharmacokinetic Analysis

Pharmacokinetic parameters for related sulfonamide compounds were assessed using computational models like ADMETlab. These analyses provided insights into absorption, distribution, metabolism, excretion (ADME), and toxicity profiles, suggesting favorable pharmacokinetic properties for certain derivatives .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
Cardiovascular EffectsModulation of perfusion pressure and coronary resistance
Calcium Channel BlockadeInhibition leading to reduced cardiac contractility
Antitumor ActivityInhibition of tumor cell proliferation

Q & A

Q. Example Optimization Table :

StepParameter TestedOptimal ConditionYield Improvement
SulfonylationSolvent (DMF vs. THF)DMF, 0°C78% → 92%
CyclizationCatalyst (NaOH vs. Et₃N)Et₃N, 60°C65% → 85%

Basic Question: How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

Answer:
A combination of spectroscopic and computational methods is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on the benzene ring, morpholinoethyl connectivity). Discrepancies in peak splitting may indicate stereochemical impurities .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) and detect isotopic patterns for sulfur/chlorine .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, particularly for the tetrahydroquinoline ring .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and validate spectroscopic data .

Advanced Question: How can researchers resolve contradictions in bioactivity data across different studies?

Answer:
Contradictions often arise from variations in assay conditions, impurity profiles, or target selectivity. Methodological approaches include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., consistent cell lines, enzyme concentrations) .
  • Impurity Profiling : Use HPLC-MS to identify trace byproducts that may interfere with bioactivity .
  • Target Engagement Studies : Employ techniques like Surface Plasmon Resonance (SPR) to directly measure binding affinities, reducing reliance on indirect cellular assays .
  • Meta-Analysis : Statistically compare data across publications to identify outliers or trends obscured by small sample sizes .

Advanced Question: What strategies are recommended for studying structure-activity relationships (SAR) of this compound against enzyme targets?

Answer:
SAR studies require systematic structural modifications and advanced screening:

  • Fragment-Based Design : Synthesize analogs with incremental changes (e.g., substituting methyl groups with halogens or altering the morpholino ring size) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., carbonic anhydrase or kinases). Validate with mutagenesis studies on key residues .
  • Kinetic Analysis : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots .

Q. Example SAR Data :

AnalogModificationIC₅₀ (Target A)IC₅₀ (Target B)
ParentNone12 nM450 nM
Analog 1-CH₃ → -Cl8 nM220 nM
Analog 2Morpholino → Piperidine85 nM50 nM

Advanced Question: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Answer:
Computational tools address solubility, metabolic stability, and bioavailability:

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates logP, CNS permeability, and cytochrome P450 interactions .
  • Solubility Modeling : COSMO-RS predicts solubility in biological matrices, guiding substituent selection (e.g., polar groups on the benzenesulfonamide ring) .
  • Metabolic Pathway Simulation : CypReact identifies vulnerable sites (e.g., morpholinoethyl oxidation) for targeted deuteration or fluorination .

Advanced Question: What experimental and computational approaches are effective in analyzing stereochemical effects on biological activity?

Answer:

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers .
  • Circular Dichroism (CD) : Correlate optical activity with receptor binding .
  • Molecular Dynamics (MD) Simulations : Track enantiomer-protein interactions over time to identify stable binding conformations .

Q. Example Findings :

  • The (R)-enantiomer showed 10-fold higher affinity for Target A due to favorable hydrogen bonding with Asp189 .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.